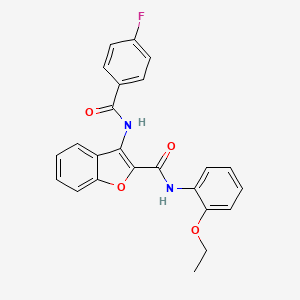

N-(2-ethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Description

N-(2-ethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-fluorobenzamido substituent at position 3 and an N-(2-ethoxyphenyl) group at position 2.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-2-30-20-10-6-4-8-18(20)26-24(29)22-21(17-7-3-5-9-19(17)31-22)27-23(28)15-11-13-16(25)14-12-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIKDKQZYVPQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of the target compound with related benzofuran derivatives:

*Note: The target compound’s molecular formula is estimated based on structural similarity to and .

Substituent Effects on Properties

- Fluorine vs. However, bromine in analogs may enhance binding affinity via halogen bonding .

- Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group in the target compound increases lipophilicity compared to methoxy derivatives (e.g., ), which could influence membrane permeability .

- Aromatic vs. Aliphatic Substituents : Compounds with aliphatic chains (e.g., ’s pyrrolidinylpropyl group) exhibit higher flexibility, whereas aromatic substituents (e.g., biphenyl in ) favor π-π interactions in target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including amide coupling and benzofuran core formation. Key steps:

- Step 1 : Prepare the benzofuran-2-carboxamide core via condensation of 2-carboxybenzofuran with an ethoxyphenyl amine under peptide coupling agents (e.g., EDC/HOBt) .

- Step 2 : Introduce the 4-fluorobenzamido group via nucleophilic acyl substitution using 4-fluorobenzoyl chloride in anhydrous DMF at 0–5°C .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the ethoxy moiety. Solvent choice (e.g., acetonitrile or DMF) and microwave-assisted synthesis can enhance reaction rates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Assign signals for the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), benzofuran core (δ 6.8–7.9 ppm), and fluorobenzamido (δ 7.1–7.4 ppm for aromatic F-substituted protons) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 422.14 for C₂₄H₂₀FN₂O₄) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodology :

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities. Retention time and UV absorption (λ = 254 nm) are critical .

- Melting Point Analysis : Compare experimental values (e.g., 209–212°C) with literature data to confirm crystallinity and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability. For example, discrepancies in IC₅₀ values may arise from differing assay conditions (e.g., serum concentration) .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography or 2D NMR if bioactivity diverges from analogs (e.g., fluorobenzamido vs. chlorobenzamido derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR). The 4-fluorobenzamido group may enhance hydrophobic interactions in enzyme active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key parameters: RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What are the structure-activity relationship (SAR) trends for modifying this compound?

- Methodology :

- Substituent Variation : Replace the ethoxy group with methoxy or hydroxy groups to test solubility-bioactivity trade-offs. Ethoxy improves membrane permeability but reduces aqueous solubility .

- Fluorine Positioning : Compare 3- vs. 4-fluorobenzamido analogs. 4-F substitution often enhances metabolic stability due to reduced CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.